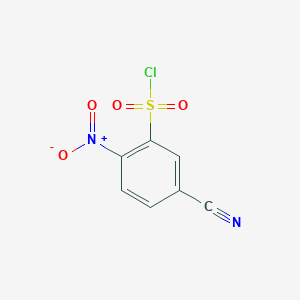

5-Cyano-2-nitro-benzenesulfonyl chloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-Cyano-2-nitro-benzenesulfonyl chloride is a useful research compound. Its molecular formula is C7H3ClN2O4S and its molecular weight is 246.62. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Solid-Phase Synthesis Applications

Polymer-supported benzenesulfonamides, prepared from immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in various chemical transformations. These include unusual rearrangements yielding diverse privileged scaffolds, highlighting the compound's utility in mining the chemical space for potential therapeutic agents (Fülöpová & Soural, 2015).

Catalytic Approaches and One-Pot Syntheses

A non-catalytic, one-pot approach using o-halo-substituted benzenesulfonyl chlorides with 2-aminopyridines and amidines facilitates the synthesis of 1,2,4-benzothiadiazine-1,1-dioxides under mild conditions. This method notably relies on the electronic character of the benzene ring substituent and the nature of the o-halogen, demonstrating the versatility of sulfonyl chlorides in synthesizing heterocyclic compounds (Cherepakha et al., 2011).

Development of Bioactive Compounds

Recent research has focused on the synthesis of structurally extended benzosiloxaboroles using benzenesufonyl chlorides. These compounds have shown high activity against Gram-positive cocci, including methicillin-sensitive and methicillin-resistant Staphylococcus aureus, indicating their potential as novel antibacterial agents (Pacholak et al., 2021).

Chemoselectivity in Hydrogenations

Research on cluster-derived ruthenium nanocatalysts for the hydrogenation of substituted nitro- and cyano-aromatics demonstrates the chemoselectivity of these processes. These catalysts are inert towards –NO2 and –CN groups but active for the reduction of –CHO functionalities, showing the compound's application in selective organic synthesis (Indra et al., 2011).

Synthesis of Sulfonamides and Isoxazoles

Another area of application includes the synthesis of sulfonamides and isoxazole compounds, demonstrating potent inhibition of carbonic anhydrase II and VII, vital for developing new therapeutic agents targeting various diseases (Altug et al., 2017).

Wirkmechanismus

Benzenesulfonyl Chloride

Benzenesulfonyl chloride is an organosulfur compound with the formula C6H5SO2Cl . It is a colorless viscous oil that dissolves in organic solvents, but reacts with compounds containing reactive N-H and O-H bonds . It is mainly used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols, respectively .

Mode of Action

The mode of action of benzenesulfonyl chloride involves its reaction with compounds containing reactive N-H and O-H bonds . This reaction is typically facilitated by the presence of a base, which serves to deprotonate the N-H or O-H bond, making the nitrogen or oxygen atom more nucleophilic. The nucleophilic nitrogen or oxygen atom can then attack the sulfur atom of the sulfonyl chloride group, displacing the chloride ion and forming a new sulfur-nitrogen or sulfur-oxygen bond .

Result of Action

The primary result of the action of benzenesulfonyl chloride is the formation of sulfonamides and sulfonate esters . These compounds could have various effects depending on their specific structures and the biological context.

Action Environment

The action of benzenesulfonyl chloride is likely to be influenced by various environmental factors. For example, the presence of a base can facilitate its reaction with amines or alcohols . Additionally, the compound’s reactivity suggests that it might be sensitive to conditions such as temperature and pH.

Eigenschaften

IUPAC Name |

5-cyano-2-nitrobenzenesulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClN2O4S/c8-15(13,14)7-3-5(4-9)1-2-6(7)10(11)12/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTYPCAJVNQIBRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#N)S(=O)(=O)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClN2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6-dichloro-N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B2559928.png)

![2-Chloro-N-[2-fluoro-4-(2-oxopyridin-1-yl)phenyl]acetamide](/img/structure/B2559937.png)

![5-[2-(Butylcarbamoyl)-2-cyanoeth-1-en-1-yl]-2-hydroxybenzoic acid](/img/structure/B2559945.png)